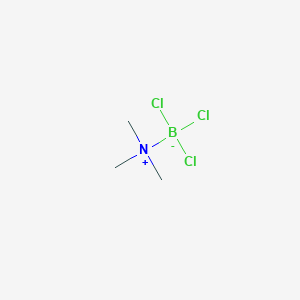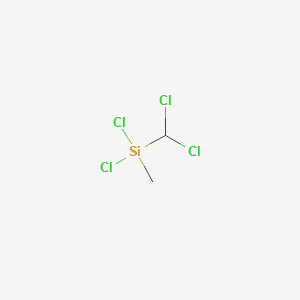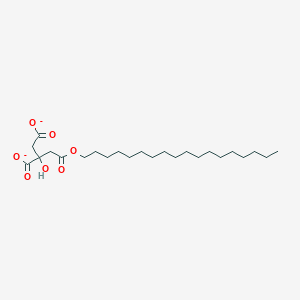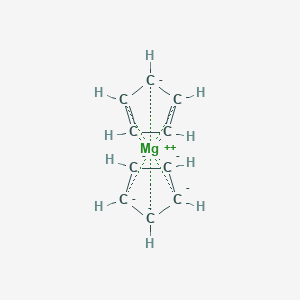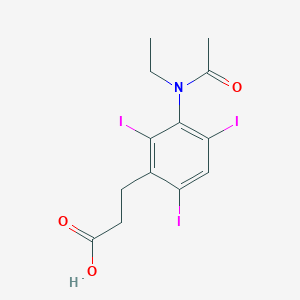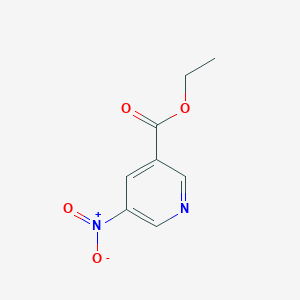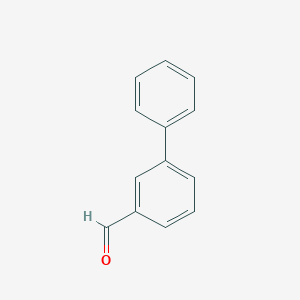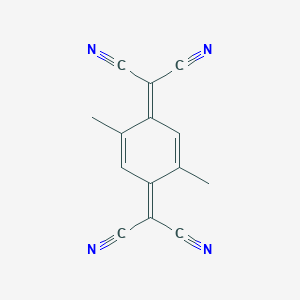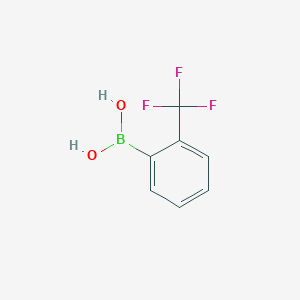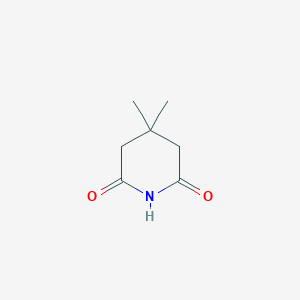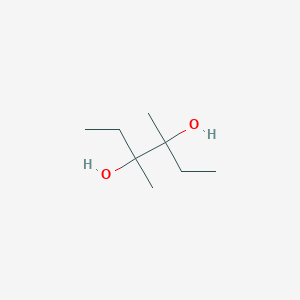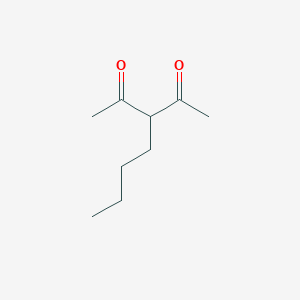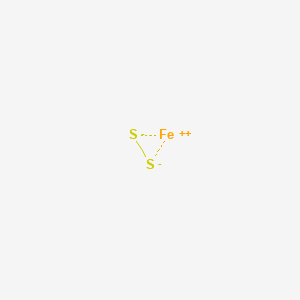
Marcasite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marcasite is a mineral that has been used for centuries in jewelry making and decorative arts due to its unique metallic luster and color. However, recent scientific research has shown that marcasite also has potential applications in the field of materials science and biomedicine. In
Applications De Recherche Scientifique
Marcasite has potential applications in the field of materials science, including as a catalyst for chemical reactions, as a semiconductor in electronic devices, and as a material for energy storage. In biomedicine, marcasite has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of marcasite in biomedicine is not well understood, but it is thought to involve the release of iron ions, which can generate reactive oxygen species that damage bacterial and fungal cells. In materials science, the mechanism of action of marcasite as a catalyst is thought to involve its unique crystal structure, which allows it to facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
In vitro studies have shown that marcasite can inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. However, the biochemical and physiological effects of marcasite in vivo are not well understood, and more research is needed to determine its potential toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using marcasite in lab experiments is its unique crystal structure, which allows it to catalyze a variety of chemical reactions. However, marcasite can be difficult to synthesize and purify, and its potential toxicity and side effects need to be carefully considered when designing experiments.
Orientations Futures
Future research on marcasite could focus on developing new synthesis methods that are more efficient and cost-effective, as well as exploring its potential applications in energy storage and electronic devices. In biomedicine, future research could focus on determining the optimal dosage and delivery method of marcasite for the treatment of bacterial and fungal infections, as well as exploring its potential as a treatment for other diseases.
Méthodes De Synthèse
Marcasite can be synthesized using a variety of methods, including hydrothermal synthesis, solvothermal synthesis, and chemical vapor deposition. Hydrothermal synthesis involves heating a mixture of iron and sulfur in a sealed container at high pressure and temperature. Solvothermal synthesis involves dissolving iron and sulfur in a solvent and then heating the solution at high pressure and temperature. Chemical vapor deposition involves heating a substrate and then exposing it to a gas containing iron and sulfur, which then reacts to form marcasite on the substrate.
Propriétés
Numéro CAS |
1317-66-4 |
|---|---|
Nom du produit |
Marcasite |
Formule moléculaire |
FeS2 |
Poids moléculaire |
120 g/mol |
InChI |
InChI=1S/Fe.S2/c;1-2/q+2;-2 |
Clé InChI |
NIFIFKQPDTWWGU-UHFFFAOYSA-N |
SMILES isomérique |
[S-][S-].[Fe+2] |
SMILES |
[S-][S-].[Fe+2] |
SMILES canonique |
[S-][S-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




